1-(2-Phenylpyrimidin-4-yl)ethanone
Description
1-(2-Phenylpyrimidin-4-yl)ethanone is a pyrimidine-derived ketone characterized by a phenyl group at the 2-position and an acetyl group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are widely studied for their biological activities, including α-glucosidase inhibition and kinase modulation, which are critical in diabetes and cancer research, respectively .
Properties
CAS No. |
89967-15-7 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(2-phenylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C12H10N2O/c1-9(15)11-7-8-13-12(14-11)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
URUZXOFZRRVKCM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC(=NC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The phenyl group in 1-(2-Phenylpyrimidin-4-yl)ethanone provides steric bulk and π-π stacking capabilities, which may enhance binding to hydrophobic enzyme pockets compared to methyl or amino groups .
- Biological Activity : Analogous compounds like 1-(5-fluoro-4-hydroxypyrimidin-2-yl) derivatives (e.g., ) exhibit roles in kinase inhibitor synthesis, suggesting the phenyl-acetyl motif could serve similar purposes .
- Safety Profiles: Amino-substituted analogs (e.g., 1-(2-Aminopyrimidin-4-yl)ethanone) require stringent safety protocols due to inhalation risks, whereas phenyl derivatives may pose fewer acute hazards .
Functional Group Impact on Enzyme Inhibition
demonstrates that hydroxyl groups on aromatic rings significantly enhance α-glucosidase inhibitory activity. While this compound lacks hydroxyls, its phenyl group may compensate through hydrophobic interactions, albeit with reduced potency compared to hydroxyl-rich analogs like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone .
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